molecular formula C20H18BrN7O3 B2388061 (5-bromofuran-2-yl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920183-99-9

(5-bromofuran-2-yl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2388061
CAS No.: 920183-99-9
M. Wt: 484.314
InChI Key: LHGXCWCJCGCXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a bromofuran ring attached to a piperazine ring via a methanone linker. This piperazine ring is also attached to a triazolopyrimidine ring, which in turn is attached to a methoxyphenyl ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the bromine atom on the furan ring could potentially be displaced in a nucleophilic substitution reaction. The triazole and pyrimidine rings might participate in various cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar methoxy and bromo groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Abdelhamid et al. (2012) discuss the synthesis of compounds containing naphtofuran moiety through a new approach, elucidating their chemical structures and potential for further transformation, which could be relevant for synthesizing complex molecules like the one Abdelhamid, Shokry, & Tawfiek, 2012.
  • Wujec & Typek (2023) outline the synthesis of a novel compound featuring a triazole-thione group, demonstrating the versatility of triazole derivatives in medicinal chemistry, which might suggest potential pharmaceutical applications for similarly structured compounds Wujec & Typek, 2023.

Biological Activity and Applications

  • Nagaraj et al. (2018) synthesized a series of triazole analogues of piperazine and evaluated their antibacterial activity, indicating the potential for related compounds to serve as templates for developing new antimicrobial agents Nagaraj, Srinivas, & Rao, 2018.
  • Bektaş et al. (2007) reported on the antimicrobial activities of new 1,2,4-triazole derivatives, highlighting the importance of structural modifications for enhancing biological activity, which could inform the design of derivatives of the compound for similar purposes Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007.

Future Directions

The compound could be of interest in medicinal chemistry research, given the biological activity associated with its functional groups. Future studies could explore its potential biological activities, optimize its structure for enhanced activity, and investigate its mechanism of action .

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN7O3/c1-30-14-4-2-13(3-5-14)28-19-17(24-25-28)18(22-12-23-19)26-8-10-27(11-9-26)20(29)15-6-7-16(21)31-15/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGXCWCJCGCXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(O5)Br)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.